![molecular formula C14H17FO3 B3376713 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 122770-39-2](/img/structure/B3376713.png)
8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol, also known as FPL 64176, is a chemical compound that has gained interest in scientific research due to its potential use as a pharmacological tool.
Mechanism of Action
The mechanism of action of 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol 64176 involves its binding to the benzodiazepine site of GABA(A) receptors containing alpha 5 subunits. This binding enhances the affinity of the receptor for GABA, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal activity and an overall decrease in excitatory synaptic transmission.
Biochemical and Physiological Effects:
8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol 64176 has been shown to have various biochemical and physiological effects in the nervous system. It has been demonstrated to enhance learning and memory processes in animal models, specifically in tasks that require spatial memory. It has also been shown to have anxiolytic and anticonvulsant effects, as well as potential therapeutic effects in the treatment of certain neurological disorders such as epilepsy and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol 64176 in lab experiments is its high selectivity for GABA(A) receptors containing alpha 5 subunits. This allows for more precise investigation of the function of these receptors in the nervous system. However, a limitation of using 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol 64176 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.
Future Directions
There are several potential future directions for the use of 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol 64176 in scientific research. One direction is the investigation of its potential therapeutic effects in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another direction is the exploration of its effects on other brain regions and neuronal circuits, as well as its potential interactions with other neurotransmitter systems. Additionally, further research can be conducted to optimize the synthesis method of 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol 64176 and improve its solubility in aqueous solutions.
In conclusion, 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol 64176 is a chemical compound that has gained interest in scientific research due to its potential use as a pharmacological tool. It selectively activates GABA(A) receptors containing alpha 5 subunits, leading to an overall decrease in neuronal activity. It has various biochemical and physiological effects in the nervous system and has potential therapeutic applications in the treatment of certain neurological disorders. Further research can be conducted to explore its potential in these areas and optimize its use as a research tool.
Scientific Research Applications
8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol 64176 has been used in various scientific studies as a pharmacological tool to investigate the function of certain receptors and ion channels in the nervous system. It has been shown to selectively activate GABA(A) receptors containing alpha 5 subunits, which are primarily expressed in the hippocampus. This activation leads to an increase in inhibitory synaptic transmission and a decrease in excitatory synaptic transmission, resulting in an overall decrease in neuronal activity.
properties
IUPAC Name |
8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c15-12-3-1-11(2-4-12)13(16)5-7-14(8-6-13)17-9-10-18-14/h1-4,16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOAONWYJVESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)F)O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570327 | |
| Record name | 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122770-39-2 | |
| Record name | 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


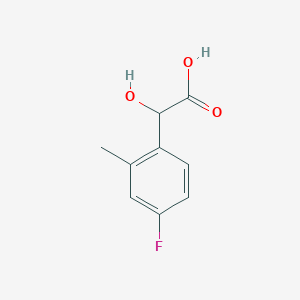
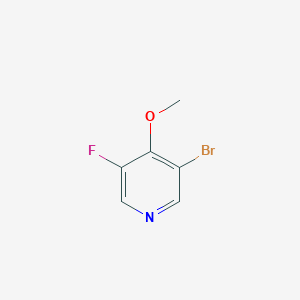
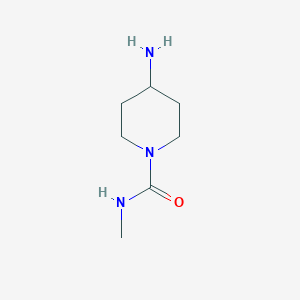
![3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid](/img/structure/B3376672.png)
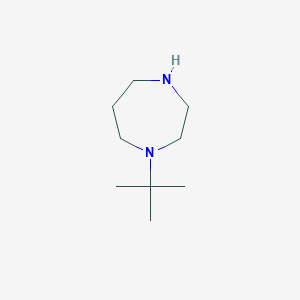
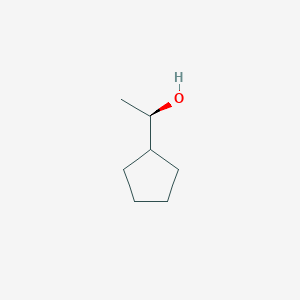
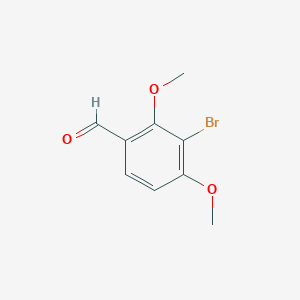
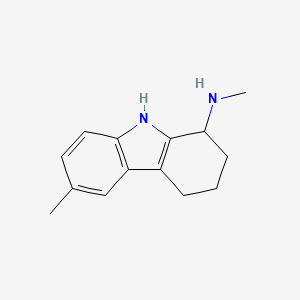

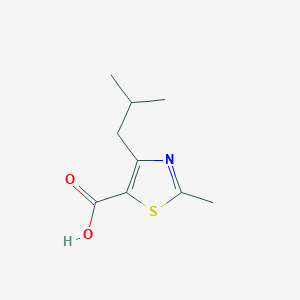
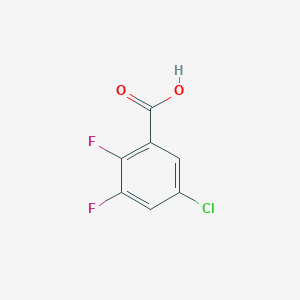

![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B3376722.png)
![5-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B3376742.png)